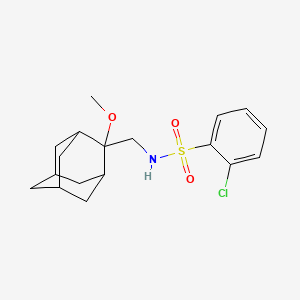

2-chloro-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzenesulfonamide

CAS No.: 1797025-72-9

Cat. No.: VC4246274

Molecular Formula: C18H24ClNO3S

Molecular Weight: 369.9

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1797025-72-9 |

|---|---|

| Molecular Formula | C18H24ClNO3S |

| Molecular Weight | 369.9 |

| IUPAC Name | 2-chloro-N-[(2-methoxy-2-adamantyl)methyl]benzenesulfonamide |

| Standard InChI | InChI=1S/C18H24ClNO3S/c1-23-18(14-7-12-6-13(9-14)10-15(18)8-12)11-20-24(21,22)17-5-3-2-4-16(17)19/h2-5,12-15,20H,6-11H2,1H3 |

| Standard InChI Key | XPMBAIANYJICSG-UHFFFAOYSA-N |

| SMILES | COC1(C2CC3CC(C2)CC1C3)CNS(=O)(=O)C4=CC=CC=C4Cl |

Introduction

Structural Features

-

Molecular Formula: The molecular formula for this compound would involve a combination of carbon, hydrogen, nitrogen, oxygen, chlorine, and sulfur atoms. Given the components, it would likely be in the form of C_{20}H_{26}ClN_{2}O_{3}S, although this needs confirmation through detailed structural analysis.

-

Stereochemistry: The compound includes a chiral center with specific stereochemistry (1R,3S,5r,7r), which is crucial for its biological activity and interactions.

-

Functional Groups: The presence of a benzenesulfonamide group and a methoxyadamantane moiety suggests potential for diverse chemical reactions and biological interactions.

Synthesis Pathways

The synthesis of 2-chloro-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzenesulfonamide would likely involve several steps, including:

-

Preparation of the Adamantane Moiety: This involves synthesizing the (1R,3S,5r,7r)-2-methoxyadamantan-2-yl group, which may require asymmetric synthesis techniques.

-

Formation of the Benzenesulfonamide Core: This typically involves reacting benzenesulfonyl chloride with an appropriate amine.

-

Coupling Reaction: The adamantane moiety would be attached to the benzenesulfonamide core through a suitable coupling reaction.

Biological Implications

While specific biological data for this compound is not available, related compounds with benzenesulfonamide and adamantane moieties have shown potential in various therapeutic areas:

-

Anticancer Activity: Some sulfonamide derivatives have demonstrated anticancer properties by inhibiting specific cellular pathways.

-

Infectious Diseases: Adamantane derivatives are known for their antiviral properties, particularly against influenza viruses.

Research Findings and Data

| Compound Feature | Description |

|---|---|

| Molecular Formula | C_{20}H_{26}ClN_{2}O_{3}S (hypothetical) |

| Stereochemistry | (1R,3S,5r,7r) |

| Functional Groups | Benzenesulfonamide, Methoxyadamantane |

| Synthesis Pathway | Multi-step involving asymmetric synthesis and coupling reactions |

| Biological Potential | Potential anticancer, antiviral applications |

Given the lack of direct research on 2-chloro-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzenesulfonamide, further studies are needed to elucidate its properties and applications fully.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume